molecular formula C19H23N3O8S2 B13833908 Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2'-carboxy- CAS No. 40136-84-3

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2'-carboxy-

Cat. No.: B13833908
CAS No.: 40136-84-3
M. Wt: 485.5 g/mol
InChI Key: VFDIQCPKTDCVOZ-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- is a complex organic compound characterized by the presence of an azo group (N=N) linking two phenyl rings. This compound is notable for its unique chemical structure, which includes methylsulfonyloxy and carboxy functional groups. Azobenzenes are well-known for their photoisomerization properties, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of azobenzene derivatives typically involves several classical methods:

    Azo Coupling Reaction: This method involves the coupling of diazonium salts with activated aromatic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

    Mills Reaction: This reaction involves the condensation of aromatic nitroso derivatives with anilines, leading to the formation of azobenzenes.

    Wallach Reaction: This method transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

For the specific synthesis of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy-, the process involves the introduction of methylsulfonyloxy and carboxy groups to the azobenzene core. The reaction conditions typically include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the stability of the functional groups.

Chemical Reactions Analysis

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- undergoes various types of chemical reactions:

Scientific Research Applications

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the compound’s electronic distribution and molecular geometry, allowing it to interact with various molecular targets and pathways. The photoisomerization process is reversible, enabling precise control over the compound’s activity .

Comparison with Similar Compounds

Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- can be compared with other azobenzene derivatives such as:

The uniqueness of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)amino-2’-carboxy- lies in its combination of functional groups, which enhances its reactivity and versatility in various applications.

Properties

CAS No.

40136-84-3

Molecular Formula

C19H23N3O8S2

Molecular Weight

485.5 g/mol

IUPAC Name

2-[[4-[bis(2-methylsulfonyloxyethyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C19H23N3O8S2/c1-31(25,26)29-13-11-22(12-14-30-32(2,27)28)16-9-7-15(8-10-16)20-21-18-6-4-3-5-17(18)19(23)24/h3-10H,11-14H2,1-2H3,(H,23,24)

InChI Key

VFDIQCPKTDCVOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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